Cisapride
描述
Structure
2D Structure
3D Structure
属性
Key on ui mechanism of action |
Cisapride exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. Cisapride improves transit in both small and large bowel. |
|---|---|
CAS 编号 |
104860-73-3 |
分子式 |
C23H29ClFN3O4 |
分子量 |
465.9 g/mol |
IUPAC 名称 |
4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29) |
InChI 键 |
DCSUBABJRXZOMT-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
规范 SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F |
颜色/形态 |
White to slightly biege powde |
其他CAS编号 |
81098-60-4 |
溶解度 |
Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. |
同义词 |
4-AMINO-5-CHLORO-N-{1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYL}-2-METHOXYBENZAMIDE |
产品来源 |
United States |
Molecular and Receptor Level Pharmacodynamics of Cisapride
Serotonin (B10506) Receptor Agonism
Cisapride functions as a serotonergic agonist, with its primary mechanism involving the 5-HT4 receptor. nih.govdrugbank.comwikipedia.org
This compound is recognized as a selective agonist for the 5-HT4 receptor subtype. wikipedia.org This agonistic activity is central to its prokinetic effects. tocris.comrndsystems.com
As a 5-HT4 receptor agonist, this compound activates the receptor signaling pathway. nih.govdrugbank.com Studies have shown that this compound induces contractions in a concentration-dependent manner, mediating its effects through 5-HT4 receptor agonism. nih.gov The activation of 5-HT4 receptors by this compound can also stimulate intestinal acetylcholine (B1216132) release. tocris.comrndsystems.com
Upon activation of 5-HT4 receptors, this compound promotes the release of acetylcholine neurotransmitters within the enteric nervous system, specifically in the myenteric plexus. nih.govdrugbank.comnih.gov This increased acetylcholine release leads to enhanced tone and amplitude of gastric contractions, relaxation of the pyloric sphincter and duodenal bulb, and increased peristalsis in the duodenum and jejunum, ultimately accelerating gastric emptying and intestinal transit. nih.govdrugbank.com
This compound also acts as an antagonist at the 5-HT3 receptor. nih.gov While its primary action is 5-HT4 agonism, this compound possesses a weak antagonist effect at the 5-HT3 receptor, a property shared with some other prokinetic drugs like metoclopramide (B1676508). wikipedia.orgnih.gov This dual action (5-HT4 agonism and 5-HT3 antagonism) can be beneficial in managing gastrointestinal disturbances. drugbank.com
This compound does not directly stimulate muscarinic or nicotinic receptors. drugbank.com Its prokinetic effects are not due to direct interaction with acetylcholine receptors, but rather through the indirect mechanism of promoting acetylcholine release via 5-HT4 receptor stimulation. drugbank.comnih.gov
Table 1: Receptor Interactions of this compound
| Receptor Type | Action | Mechanism/Effect |
| 5-HT4 | Agonist | Promotes acetylcholine release in enteric nervous system, enhancing gastrointestinal motility. nih.govdrugbank.com |
| 5-HT3 | Antagonist | Weak antagonist effect, contributing to overall gastrointestinal modulation. nih.govwikipedia.org |
| Muscarinic | No direct stimulation | Does not directly activate muscarinic receptors; effects are indirect via acetylcholine release. drugbank.comnih.gov |
Secondary Interactions and Receptor Modulations
Absence of Direct Nicotinic Receptor Stimulation
This compound's pharmacodynamic profile is characterized by the absence of direct stimulation of nicotinic receptors. wikipedia.orgwikipedia.orgfishersci.caeasychem.org Experimental studies, such as those conducted on isolated guinea pig ileum preparations, have demonstrated that this compound does not elicit direct cholinergic or nicotine-like effects. guidetopharmacology.org This specificity distinguishes its mechanism from agents that directly interact with nicotinic acetylcholine receptors.
Lack of Acetylcholinesterase Inhibition
A crucial aspect of this compound's molecular pharmacodynamics is its lack of inhibitory effect on acetylcholinesterase activity. wikipedia.orgwikipedia.orgeasychem.orgguidetopharmacology.orgpharmakb.com Investigations using isolated guinea pig ileum, for instance, showed that this compound did not augment the response to methacholine, which would typically occur if acetylcholinesterase inhibition were present. guidetopharmacology.org This indicates that this compound enhances acetylcholine's effects by promoting its release rather than by preventing its enzymatic degradation.
Specificity Regarding Dopaminergic Receptor Systems
This compound is generally recognized as a non-dopamine-blocking gastrokinetic agent. guidetopharmacology.org Unlike certain other prokinetic drugs, such as metoclopramide, this compound exhibits significantly less potency in dopamine (B1211576) receptor-blocking effects in animal models. easychem.org Furthermore, this compound does not readily cross the blood-brain barrier, which means it does not exert central antidopaminergic effects, a common characteristic of some other dopamine receptor antagonists. fishersci.ca While some literature may categorize it alongside dopamine receptor antagonists due to its substituted benzamide (B126) structure fishersci.ca, its primary and clinically relevant prokinetic action is not mediated through dopamine receptor antagonism. Its efficacy stems predominantly from its serotonin 5-HT4 receptor agonism.
Preclinical Pharmacological Actions and Physiological Effects of Cisapride
Gastrointestinal System Dynamics in Animal Models
Preclinical investigations have elucidated cisapride's multifaceted influence on GI dynamics, particularly its modulation of smooth muscle contractility and regional motility enhancement.
Modulation of Smooth Muscle Contractility
This compound's impact on GI smooth muscle contractility has been characterized through various in vitro and in vivo studies, revealing its concentration-dependent effects and underlying mechanisms.
In isolated guinea pig ileum preparations, this compound significantly enhances the contractile response to electrical stimulation, demonstrating an EC50 of 9.2 x 10⁻⁹ M wikipedia.org. This stimulatory effect is primarily attributed to the facilitation of cholinergic neurotransmission within the myenteric plexus, specifically through enhanced acetylcholine (B1216132) release wikipedia.orgwikipedia.orgfishersci.ca. Research indicates that this action is largely mediated by 5-HT4 receptors located on cholinergic myenteric neurons wikipedia.orgtocris.com. This compound induces a concentration-dependent increase in the amplitude of submaximal twitch contractions, a response observed to be similar to that produced by 5-hydroxytryptamine (5-HT) and BIMU 8 tocris.com. Notably, this compound does not exhibit direct cholinergic or nicotine-like effects, nor does it enhance the response to methacholine, suggesting it does not inhibit acetylcholinesterase activity or sensitize muscarinic receptors wikipedia.org. The excitatory response of the ileum to this compound can be abolished by atropine (B194438) mims.com. Furthermore, this compound has been shown to counteract the inhibitory effects of disopyramide (B23233) on guinea pig duodenum and ileum, likely by promoting cholinergic neurotransmission fishersci.ca.
Conversely, in isolated guinea pig colon preparations, this compound induces contractions with an EC50 of 3.5 x 10⁻⁸ M wikipedia.org. These contractions are largely insensitive to atropine and only marginally inhibited by tetrodotoxin (B1210768), indicating a direct non-cholinergic effect on the colonic smooth muscle itself wikipedia.orgwikipedia.org. While the precise mechanism of this non-cholinergic response remains to be fully elucidated, it may involve 5-HT receptors situated on colonic smooth muscle cells wikipedia.org. The guinea pig distal colon has been identified as a sensitive model for investigating 5-HT4 receptor-mediated contractions, with this compound mimicking the contractile responses observed with 5-HT citeab.com.
Table 1: Summary of this compound's Effects on Isolated Guinea Pig GI Preparations
| Gastrointestinal Segment | Effect of this compound | EC50 (M) / Concentration Range | Mechanism | Antagonism/Modulation |
| Guinea Pig Ileum | Enhanced contractility to electrical stimulation; increased twitch amplitude wikipedia.orgtocris.com | 9.2 x 10⁻⁹ M (EC50) wikipedia.org | Facilitation of cholinergic neurotransmission via 5-HT4 receptors on myenteric neurons wikipedia.orgtocris.com | Abolished by atropine mims.com; counteracts disopyramide's inhibitory effect fishersci.ca |
| Guinea Pig Colon | Induced contractions wikipedia.org | 3.5 x 10⁻⁸ M (EC50) wikipedia.org | Direct non-cholinergic effect on smooth muscle, possibly via 5-HT receptors wikipedia.orgwikipedia.org | Insensitive to atropine; marginally inhibited by tetrodotoxin wikipedia.orgwikipedia.org |
This compound stimulates both myoelectrical and motor activity in the equine jejunum and ileum wikipedia.org. In vitro studies on the circular smooth muscle of the equine jejunum have demonstrated that this compound elicits a concentration-dependent increase in active isometric stress properties. The maximal contractile response was observed at 5 µM, with an Emax of 331 ± 82 g/cm² and an EC50 of 0.3 ± 0.1 µM wikipedia.org. However, at higher concentrations, specifically 10 µM, this compound exhibited an inhibitory effect on the contractile response in the equine jejunum wikipedia.org. It is suggested that this compound's effects on equine jejunum contractility are not primarily mediated by cholinergic receptors when muscarinic receptors are inactivated wikipedia.org. While conflicting data exist, some studies suggest the presence of 5-HT4 receptors in the equine ileum wikipedia.org. This compound has also been shown to increase myoelectric activity in the equine jejunum in vivo wikipedia.org. In ponies with experimentally induced postoperative ileus, this compound, alongside domperidone (B1670879), proved effective in restoring electrical and mechanical activity, as well as coordination of gastric and small intestinal activity cycles wikipedia.org.
Table 2: Summary of this compound's Effects on Equine GI Myoelectric Activity and Contractility
| Gastrointestinal Segment | Effect of this compound | Concentration/Response | Key Findings |
| Equine Jejunum | Stimulates myoelectrical and motor activity wikipedia.org; increases active isometric stress wikipedia.org | Concentration-dependent increase in active isometric stress; maximal response at 5 µM (Emax 331 ± 82 g/cm²), EC50 of 0.3 ± 0.1 µM wikipedia.org. Inhibitory at 10 µM wikipedia.org. | Restores electrical and mechanical activity in postoperative ileus models wikipedia.org. |
| Equine Ileum | Stimulates myoelectrical and motor activity wikipedia.org | Not specified. | Restores electrical and mechanical activity in postoperative ileus models wikipedia.org. |
This compound frequently elicits a biphasic dose-response relationship in isolated tissues wikipedia.orgwikidata.orgfishersci.ca. In isolated guinea pig ileum and colon, low concentrations of this compound (ranging from 10⁻⁹ M to 10⁻⁶ M) enhance motility, characterized by increased amplitude of contractions and basal tone mims.com. Conversely, at higher concentrations (typically 10⁻⁵ M to 10⁻⁴ M), this compound has been observed to inhibit motility in these same isolated preparations mims.com. This inhibitory effect at elevated concentrations is reported to be unaffected by tetrodotoxin mims.com. A similar biphasic effect has been noted in cardiac tissue preparations, such as the canine left ventricular wedge, where lower concentrations of this compound prolonged the QT interval and increased transmural dispersion of repolarization (TDR), while higher concentrations, despite further prolonging QT, diminished TDR wikipedia.orgwikidata.org. In the equine jejunum, while lower concentrations increased contractile amplitude, a concentration of 10 µM resulted in an inhibitory effect wikipedia.org.
Regional Gastrointestinal Motility Enhancement
This compound's prokinetic effects extend to specific regions of the GI tract, notably influencing esophageal peristalsis where smooth muscle predominates.
This compound effectively stimulates distal esophageal peristalsis in animal species possessing a distal esophageal muscularis composed of smooth muscle, such as cats and guinea pigs wikipedia.orgwikipedia.org. This prokinetic action is generally confined to the smooth muscle sections of the esophagus, particularly the lower esophageal body at the transition zone from striated to smooth muscle wikipedia.org. Consequently, this compound is not expected to significantly impact esophageal peristalsis in species where the entire esophageal body is composed of striated muscle, as seen in dogs wikipedia.orgwikipedia.orgthermofisher.comguidetopharmacology.org. Additionally, this compound contributes to GI motility enhancement by increasing gastroesophageal sphincter pressure wikipedia.orgwikipedia.org.
Gastric Motor Activity (e.g., Antral Contractions, Pyloric Sphincter Relaxation)
This compound significantly influences gastric motor activity, leading to accelerated gastric emptying. It achieves this by increasing the tone and amplitude of gastric contractions, particularly in the antrum drugbank.comnih.gov. Furthermore, this compound promotes the relaxation of the pyloric sphincter and the duodenal bulb, which facilitates the passage of gastric contents into the small intestine drugbank.comnih.gov. Studies in dogs have shown that this compound enhances antropyloroduodenal coordination and increases the mean propagation distance of duodenal contractions, contributing to its efficacy in stimulating gastric emptying vin.comresearchgate.netveteriankey.comcabidigitallibrary.org. Comparative studies indicate that this compound is more potent than metoclopramide (B1676508) and domperidone in stimulating gastric emptying vin.comveteriankey.comcabidigitallibrary.org.
Small Intestinal Propulsion (e.g., Duodenum, Jejunum Peristalsis, Spike Burst Migration in Dogs)
This compound enhances small intestinal propulsion by increasing peristalsis in the duodenum and jejunum drugbank.com. In dogs, this compound has been observed to stimulate jejunal spike burst migration and jejunal propulsive motility, even following intestinal lipid infusion vin.comresearchgate.netveteriankey.comavma.orgnih.gov. The greater length of spike burst spread induced by this compound is associated with a more rapid rate of transit along the monitored bowel segment, suggesting its efficiency as a prokinetic agent compared to others like bethanechol, cholecystokinin (B1591339) (CCK), or metoclopramide nih.gov.
Colonic Motility Enhancement (e.g., in Dogs and Cats)
This compound demonstrates broader prokinetic activity, extending to the colon msdvetmanual.com. It stimulates colonic motility and has been found useful in managing conditions such as idiopathic constipation and megacolon in dogs and cats msdvetmanual.comvcahospitals.com. This effect on colonic motility makes it a valuable agent for addressing disorders in the distal GI tract in these animal species msdvetmanual.comcabidigitallibrary.org.
Effects on Biliary Tract Physiology (e.g., Gallbladder Contractility, Sphincter of Oddi)
The effects of this compound on biliary tract physiology are complex and have shown variable results across studies nih.govkarger.comumich.edu. While some reports suggest this compound may increase bile flow in animals by an inhibitory effect on the sphincter of Oddi motility, direct evidence for functional 5-HT4 receptors in the gallbladder or biliary tract is not consistently reported nih.govkarger.comumich.edu. Its influence on gallbladder contractility may involve direct effects on the gallbladder and sphincter of Oddi, as well as indirect effects related to gastrointestinal hormone levels, gastric emptying, and gallbladder refilling nih.gov. Some studies have reported this compound to increase, decrease, or have no effect on gallbladder volume in human subjects umich.edu.
Extragastrointestinal Pharmacological Repercussions
Cardiac Electrophysiology Studies
Interaction with Voltage-Gated Inwardly Rectifying Potassium Channels (KCNH2/hERG)
This compound has been shown to interact with the human ether-a-go-go-related gene (hERG), also known as KCNH2, which encodes the rapidly activating delayed rectifier K+ current (IKr) crucial for cardiac repolarization nih.govphysiology.orgphysiology.orgresearchgate.net. This compound acts as a potent inhibitor of hERG channels nih.govphysiology.org. Studies using patch clamp electrophysiology have demonstrated that this compound exhibits a specific, high-affinity block of the hERG channel nih.gov. For instance, this compound displayed an IC50 value of 44.5 nmol/l for hERG when tail currents were measured following a 2-second test depolarization to +20 mV nih.gov. When hERG currents were measured at the end of prolonged (20 seconds) depolarizing steps to +20 mV, the apparent affinity of this compound increased to 6.70 nmol/l nih.gov. The primary effect of this compound is to enhance the rate of hERG current decay, thereby reducing the current at the end of the voltage clamp pulse nih.gov. This interaction with the hERG channel is considered to underlie the proarrhythmic effects observed with the drug in certain clinical settings nih.govphysiology.orgresearchgate.net.
Table 1: Effects of this compound on Gastric Motor Activity
| Parameter | Effect of this compound | Species | Source |
| Gastric Emptying | Accelerated | Dogs | vin.comresearchgate.netveteriankey.com |
| Antral Contractions | Increased tone and amplitude | General | drugbank.comnih.gov |
| Pyloric Sphincter Relaxation | Promoted | General | drugbank.comnih.gov |
| Antropyloroduodenal Coordination | Enhanced | Dogs | vin.comresearchgate.netveteriankey.com |
| Duodenal Contractions (Mean Propagation Distance) | Increased | Dogs | vin.comresearchgate.netveteriankey.com |
Table 2: Effects of this compound on Small Intestinal Propulsion
| Parameter | Effect of this compound | Species | Source |
| Duodenum Peristalsis | Increased | General | drugbank.com |
| Jejunum Peristalsis | Increased | General | drugbank.com |
| Jejunal Spike Burst Migration | Stimulated | Dogs | vin.comresearchgate.netveteriankey.comnih.gov |
| Jejunal Propulsive Motility | Stimulated | Dogs | vin.comresearchgate.netavma.org |
Table 3: Effects of this compound on Colonic Motility
| Parameter | Effect of this compound | Species | Source |
| Colonic Motility | Enhanced | Dogs, Cats | msdvetmanual.comcabidigitallibrary.orgvcahospitals.com |
Table 4: Interaction of this compound with hERG Channels
| Channel Type | Effect of this compound | IC50 (nM) | Source |
| hERG (tail currents at -40 mV) | Potent inhibition | 44.5 | nih.gov |
| hERG (currents at end of 20s depolarization) | Increased apparent affinity, reduced current | 6.70 | nih.gov |
| Kv1.5 | Weak inhibition | 21200 (21.2 µM) | nih.gov |
Adrenal Gland Hormonal Secretion
This compound influences hormonal secretion from the adrenal gland, specifically stimulating aldosterone (B195564) release.
This compound stimulates aldosterone secretion in vivo through its agonistic action on 5-HT4 receptors researchgate.netnih.govscite.aiatlasgeneticsoncology.orgresearchgate.netnih.govoup.com. In human studies, oral administration of a single dose of this compound (10 mg) has been shown to significantly increase plasma aldosterone levels in healthy volunteers nih.govnih.gov and in patients with idiopathic hyperaldosteronism researchgate.netresearchgate.net. This stimulatory effect on aldosterone secretion is mediated by 5-HT4 receptors located in adrenocortical cells scite.aiatlasgeneticsoncology.orgresearchgate.net. The effect of this compound on aldosterone secretion has been demonstrated to be transient in healthy volunteers, with plasma aldosterone levels returning to baseline within 10 hours after a single dose nih.gov. While this compound stimulates aldosterone secretion, it does not influence ACTH-induced aldosterone release, and its effects are additive with angiotensin II, rather than potentiating them researchgate.netresearchgate.netoup.com.
The 5-HT4 receptors, through which this compound exerts its effects on aldosterone secretion, are positively coupled to adenylyl cyclase via a Gs regulatory protein nih.govscite.aiatlasgeneticsoncology.orgresearchgate.netcore.ac.uk. This coupling leads to an increase in intracellular cyclic AMP (cAMP) levels, which is a key signaling pathway for the stimulation of steroidogenesis in adrenocortical cells scite.aiatlasgeneticsoncology.org. The activation of adenylyl cyclase and the subsequent elevation of cAMP are canonical signal transduction mechanisms for 5-HT4 receptors atlasgeneticsoncology.orgresearchgate.netcore.ac.uk.
Preclinical Pharmacokinetics and Biotransformation of Cisapride
Absorption and Distribution Studies (Animal Models)
Preclinical investigations into cisapride's pharmacokinetics have demonstrated species-specific differences in its absorption and distribution characteristics. In fasted rats, this compound was found to be almost completely absorbed following oral administration, except at very high doses. Peak plasma concentrations in rats were observed within 15 to 30 minutes. ymaws.comnih.gov Conversely, in cats, dogs, and horses, the oral bioavailability of this compound appears to be low to moderate, ranging from 30% to 60%. This reduced bioavailability is generally attributed to extensive first-pass metabolism occurring in the intestinal wall or liver, although poor drug dissolution may also play a role. ymaws.com Rectal absorption studies in horses indicated low and highly variable bioavailability via this route. ymaws.com In dogs, peak plasma concentrations typically occur within 1 to 4 hours after oral administration. avma.org
This compound exhibits rapid distribution into tissues following absorption. In rats, the compound is quickly distributed, reaching peak concentrations in tissues within 15 to 30 minutes, with the highest concentrations observed in the liver, stomach, and small intestine. While this compound does reach the brain, its levels in this tissue are significantly lower than those found in plasma. ymaws.com
Studies in Beagle dogs, administered this compound daily for a year, showed no evidence of significant tissue accumulation. Twenty-four hours after the last dose, the relative tissue drug concentrations indicated a distribution pattern where the colon had the highest concentration, followed by the liver, kidney, stomach, ileum, lung, and pancreas. The brain and skeletal muscle showed the lowest relative concentrations. ymaws.comavma.org Specifically, tissue concentrations in the liver, kidney, ileum, and pancreas were higher than corresponding plasma concentrations, whereas concentrations in the brain, stomach, lung, and skeletal muscle were nearly similar to those in plasma. avma.org The limited ability of this compound to cross the blood-brain barrier contributes to its low central nervous system concentrations in animals. avma.org
Table 1: Relative Tissue Concentrations of this compound in Dogs (24 hours post-dose)
| Tissue Group (Descending Order of Concentration) | Animal Model | Source |
| Colon | Dog (Beagle) | ymaws.comavma.org |
| Liver, Kidney, Stomach, Ileum, Lung, Pancreas | Dog (Beagle) | ymaws.comavma.org |
| Brain, Skeletal Muscle | Dog (Beagle) | ymaws.comavma.org |
This compound demonstrates high plasma protein binding across various animal species. In rats, protein binding was reported as 91.6% ± 0.3%. ymaws.com Dogs exhibited a protein binding of 95.0% ± 1.5%, while in sheep, it was approximately 89.0%. ymaws.com For comparative context, human plasma protein binding is reported to be 97.5% ± 0.2%. ymaws.comhelsinki.fi
Table 2: this compound Protein Binding in Animal Species
| Animal Species | Protein Binding (%) | Source |
| Rat | 91.6 ± 0.3 | ymaws.com |
| Dog | 95.0 ± 1.5 | ymaws.com |
| Sheep | 89.0 | ymaws.com |
Metabolic Pathways and Metabolite Identification
This compound undergoes extensive metabolism, particularly in rats, where at least 30 metabolites have been identified. ymaws.comnih.gov The primary biotransformation routes involve N-dealkylation and aromatic hydroxylation. ymaws.comnih.gov While the major metabolic pathways in dogs and humans are consistent with those observed in rats, the extent of metabolism in these species is generally less, resulting in fewer metabolites. ymaws.com The metabolism of this compound is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP2A6. helsinki.finih.govnih.govoup.comresearchgate.netnih.govacs.org An extensive first-pass effect has been demonstrated in both rats and dogs. ymaws.com
The two principal metabolic pathways identified for this compound are oxidative N-dealkylation and aromatic hydroxylation. ymaws.comhelsinki.fi
Oxidative N-dealkylation at the piperidine (B6355638) nitrogen is a major biotransformation route for this compound, leading to the formation of northis compound (B1231896). helsinki.finih.govoup.comresearchgate.netnih.govacs.org Both in vitro and in vivo studies have confirmed northis compound as a primary metabolite. nih.gov This metabolic conversion is primarily mediated by the CYP3A4 enzyme. helsinki.finih.govoup.comresearchgate.netnih.govacs.org Research has also indicated that the N-dealkylation of this compound is a stereoselective reaction, with a preference for the (+)-cisapride enantiomer over the (-)-cisapride enantiomer. acs.org
Aromatic hydroxylation represents another significant metabolic pathway for this compound. This process occurs on either the 4-fluorophenoxy or the benzamide (B126) rings of the this compound molecule. nih.gov The resulting phenolic metabolites are subsequently eliminated as conjugates, primarily in the bile, with a substantial portion undergoing enterohepatic circulation before final excretion in the feces. nih.gov Specific hydroxylated metabolites identified include 3-fluoro-4-hydroxy-cisapride and 4-fluoro-2-hydroxythis compound. helsinki.fiacs.orgnih.gov In dogs, 3-fluoro-4-hydroxy-cisapride is formed through aromatic hydroxylation. avma.org In human liver microsomes, the kinetics for the formation of 3-fluoro-4-hydroxy-cisapride and 4-fluoro-2-hydroxythis compound exhibited sigmoidal characteristics. acs.org
Minor Metabolic Pathways (e.g., Piperidine Oxidation, O-Dealkylation, Amine Glucuronidation)
While N-dealkylation to northis compound is the predominant metabolic route, this compound also undergoes several minor metabolic pathways. These include piperidine oxidation, O-dealkylation, and aromatic hydroxylation nih.govnih.govpsu.edu. Specifically, O-dealkylation can occur at the methoxy (B1213986) substituent on the benzamide moiety and at the 4-fluorophenoxy group nih.govpsu.edupsu.edu. Aromatic hydroxylation can take place on either the 4-fluorophenoxy or the benzamide rings, leading to the formation of hydroxylated metabolites such as 2-hydroxy-cisapride and 3-fluoro-4-hydroxy-cisapride nih.govnih.govpharmgkb.orgnih.gov. Additionally, amine glucuronidation has been identified as a minor pathway, particularly for phenolic metabolites that are subsequently eliminated as conjugates nih.govpsu.edu. In rats, this compound is extensively metabolized to at least 30 metabolites nih.govpsu.edu.
Cytochrome P450 Enzyme Involvement in this compound Metabolism (In Vitro Studies)
In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have extensively characterized the enzymatic pathways responsible for this compound's metabolism nih.govnih.govnih.gov. These studies are critical for identifying the specific CYP isoforms involved and predicting potential drug-drug interactions.
Contributing Roles of Other Isozymes (e.g., CYP2A6, CYP2C8, CYP2B6)
While CYP3A4 plays the dominant role, other CYP isozymes also contribute to this compound's metabolism, albeit to a lesser extent. CYP2A6 has been shown to contribute to this compound metabolism, particularly in the formation of northis compound nih.govnih.gov. In studies with recombinant human CYP450s, CYP2C8 and CYP2B6 have also been identified as contributing to this compound metabolism nih.gov. Specifically, CYP2C8 has been implicated in the formation of 3-fluoro-4-hydroxythis compound nih.gov. Despite their involvement, when intrinsic clearances obtained from recombinant enzymes are corrected for the abundance of each CYP450 in the liver, CYP3A4 remains the dominant isoform nih.gov.
Here is a summary of the primary CYP enzymes involved in this compound metabolism based on in vitro studies:
| CYP Isozyme | Primary Metabolic Reaction(s) Catalyzed | Relative Contribution | Key Findings (In Vitro) |
| CYP3A4 | Oxidative N-dealkylation (to northis compound), Hydroxylation (e.g., 4-fluoro-2-hydroxythis compound) nih.govpharmgkb.orgnih.gov | Dominant nih.govnih.govnih.govnih.gov | High correlation with this compound metabolism in human liver microsomes; catalyzes metabolite formation at significantly higher rates than other CYPs nih.govpharmgkb.orgnih.govnih.gov. |
| CYP2A6 | Contribution to northis compound formation nih.govnih.gov | Minor nih.govnih.gov | Contributes to this compound metabolism, but to a much lesser extent than CYP3A4 nih.govnih.gov. |
| CYP2C8 | Hydroxylation (e.g., 3-fluoro-4-hydroxythis compound) nih.gov | Contributing nih.gov | Participates in this compound metabolism, particularly in the formation of specific hydroxylated metabolites nih.gov. |
| CYP2B6 | General this compound metabolism nih.gov | Contributing nih.gov | Identified as contributing to this compound metabolism in recombinant enzyme studies nih.gov. |
In Vitro-In Vivo Correlation of Metabolic Patterns
The metabolic patterns observed in vitro using human liver microsomes have shown a strong correlation with those observed in vivo nih.goveur.nl. For instance, the primary in vitro metabolite, northis compound, formed via oxidative N-dealkylation at the piperidine nitrogen, is also the major metabolic product identified in vivo nih.gov. This strong in vitro-in vivo correlation suggests that in vitro studies accurately reflect the major metabolic pathways of this compound in the human body nih.gov. The delayed developmental expression pattern of CYP3A4 observed in vitro in neonates and infants is also consistent with the ontogeny of this compound clearance in vivo, further supporting this correlation nih.goveur.nl.
Mechanisms of Metabolic Drug-Drug Interactions (In Vitro and Preclinical Models)
The extensive metabolism of this compound, particularly by CYP3A4, makes it highly susceptible to metabolic drug-drug interactions (DDIs) nih.govbiorxiv.orgnih.govnih.govwjgnet.com. These interactions primarily occur through the inhibition or, less commonly, induction of the drug-metabolizing enzymes, leading to altered plasma concentrations of this compound.
In vitro and preclinical models have elucidated several mechanisms of these interactions:
CYP3A4 Inhibition: The most significant mechanism involves the inhibition of CYP3A4 by co-administered drugs nih.govbiorxiv.orgnih.govnih.govwjgnet.com. Potent CYP3A4 inhibitors can decrease the metabolism of this compound, leading to increased plasma concentrations of the parent drug nih.govbiorxiv.orgnih.govnih.gov. In vitro studies have identified several drugs that potently inhibit this compound biotransformation, including the macrolide antibiotics (e.g., troleandomycin, clarithromycin, erythromycin), azole antifungals (e.g., ketoconazole (B1673606), itraconazole, fluconazole, miconazole), and certain HIV-1 protease inhibitors (e.g., ritonavir, indinavir) nih.govbiorxiv.orgnih.govresearchgate.netpediatriconcall.com. Other inhibitors include the antidepressant nefazodone (B1678010) and the calcium channel blocker mibefradil (B1662139) nih.govnih.gov. These interactions are often competitive, where the co-administered drug competes with this compound for binding to the active site of CYP3A4 nih.govnih.gov.
Preclinical Models for DDI Prediction: Integrated microphysiological systems (MPSs) mimicking human organ function in vitro, such as liver and heart MPSs, have been used to study DDIs involving this compound biorxiv.org. These models have successfully reproduced clinically observed DDIs, demonstrating that metabolic conversion of this compound to northis compound in the liver MPS by CYP3A4 can be inhibited by drugs like ketoconazole biorxiv.org. This inhibition leads to higher levels of unmetabolized this compound, which can then exert its pharmacological effects in the cardiac MPS biorxiv.org. These preclinical models provide valuable insights into the mechanisms of DDIs and their potential consequences.
Excretion Patterns (Animal Models)
Renal Excretion Routes
The renal excretion of this compound and its metabolites has been investigated across various preclinical species, providing insights into the compound's elimination pathways. This compound undergoes extensive metabolism, with only a minor fraction of the unchanged drug being excreted via the kidneys. The primary route of elimination for this compound's metabolites, particularly northis compound, involves renal excretion, often indicating active tubular secretion.
Detailed analysis of urinary excretion reveals that unchanged this compound constitutes a very small percentage of the eliminated dose. In dogs, the urinary excretion of parent this compound ranges from 0.4% to 1.3% of the administered dose nih.govavma.org. In humans, a comparable preclinical observation indicates that less than 10% of the total urinary and fecal recovery following oral administration is unchanged this compound, with specifically 0.2% found in urine nih.govfda.govfda.gov.
While renal insufficiency may lead to a higher accumulation of this compound and/or its metabolites, preclinical observations suggest that it does not significantly alter the elimination of this compound itself fda.govfda.govcjhp-online.ca. Studies involving hemodialysis have demonstrated that northis compound can be detected in the dialysate, indicating its elimination via this route in cases of severe renal impairment nih.gov.
The following table summarizes the approximate percentages of this compound and its major metabolite, northis compound, excreted via the renal route in different species based on preclinical and relevant human data:
Table 1: Renal Excretion of this compound and Northis compound
| Species | Unchanged this compound in Urine (% of dose) | Northis compound in Urine (% of dose) | Total Radioactivity in Urine (% of dose) |
| Dogs | 0.4 - 1.3 nih.govavma.org | 14 nih.gov | 25 ymaws.comnih.govavma.org |
| Humans | 0.2 nih.gov | 41 - 45 nih.govcjhp-online.capsu.edu | 44 (0-24 hr) nih.gov |
| Rats | (Minor) nih.govpsu.edu | (Main urinary metabolite) nih.govpsu.edu | >80 (metabolites within 24 hr) nih.govpsu.edu |
Structure Activity Relationship Sar Studies of Cisapride and Analogues
Identification of Key Pharmacophores for 5-HT4 Receptor Agonism
The substituted piperidinyl benzamide (B126) core is a fundamental pharmacophore for 5-HT4 receptor agonism. Cisapride is chemically related to metoclopramide (B1676508), another benzamide derivative, and this core structure is common to many compounds in this class. taylorfrancis.comnih.govgraphyonline.com Research has shown that the integrity of this moiety is vital for receptor binding. For instance, variations of the piperidin-4-ylmethyl part of a benzamide analogue resulted in a decreased binding affinity for the 5-HT4 receptor. nih.gov The piperidine (B6355638) ring provides a crucial scaffold, and its substituents dictate the orientation and interaction with the receptor's binding pocket. This framework is essential for achieving the desired agonistic effect, which involves stimulating the release of acetylcholine (B1216132) in the myenteric plexus, leading to increased gastrointestinal motility. wikipedia.orgdrugbank.com
The N-1 substituent on the piperidine ring, specifically the 4-fluorophenoxypropyl group, plays a significant role in both on-target potency and off-target interactions. SAR studies involving the alteration of this moiety have been a key focus in the development of new analogues. nih.gov The length and nature of this alkyl chain are critical. For example, van-der-Waals interactions between this long alkyl chain linker and hydrophobic residues within the hERG channel cavity are a key factor in the unwanted blockade of this channel. nih.gov This has led to the hypothesis that modifying this group, such as by using shorter alkyl chains, could be a viable strategy to reduce cardiotoxicity while maintaining affinity for the 5-HT4 receptor. nih.gov
The substituted benzoyl group (4-amino-5-chloro-2-methoxybenzoyl) is another critical component for 5-HT4 receptor affinity. This part of the molecule is derived from 4-amino-5-chloro-2-methoxybenzoic acid. nih.govcapes.gov.br Studies have shown that modifications to this group can impact biological activity. For example, converting the carbonyl group on the benzoyl portion to a hydroxyl or sulfoxide (B87167) group maintained the binding affinity for the 5-HT4 receptor, although the in vivo effect on defecation was diminished. nih.gov This indicates that while the fundamental binding interaction is preserved, the functional consequence of that binding can be altered by changes to the benzoyl moiety.
Design and Synthesis of Novel this compound Analogues
Driven by the need to separate the therapeutic prokinetic effects from the adverse cardiovascular effects, significant research has been dedicated to the design and synthesis of novel this compound analogues. graphyonline.com The primary goals of these efforts have been to enhance potency and selectivity for the 5-HT4 receptor while simultaneously eliminating or drastically reducing affinity for the hERG channel. nih.gov
The development of new this compound analogues has focused on optimizing the chemical structure to achieve higher affinity and selectivity for the 5-HT4 receptor. nih.govnih.gov The lack of selectivity of early agonists like this compound contributed to their side-effect profiles. nih.gov Synthetic strategies have involved creating series of novel benzamide derivatives and evaluating their receptor binding affinities. nih.gov For example, one study synthesized various 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with different side-chains at the 1-position of the piperidine ring, identifying derivatives with high and selective affinity for the 5-HT4 receptor. nih.gov Such optimization efforts have led to the discovery of highly selective 5-HT4 receptor ligands, such as prucalopride, which are structurally distinct from older compounds and have a minimized potential for off-target effects. nih.gov
| Compound | pEC50 (Guinea Pig Colon) | 5-HT4 EC50 | Reference |
|---|---|---|---|
| This compound | 7.0 | 140 nM | frontiersin.orgabcam.com |
| TD-8954 | 8.6 | frontiersin.org | |
| Tegaserod | 7.9 | frontiersin.org | |
| Prucalopride | 7.7 | frontiersin.org | |
| Mosapride | 5.4 | frontiersin.org |
A primary challenge in designing safer this compound analogues has been the mitigation of hERG channel blockade, the mechanism responsible for this compound's cardiotoxicity. graphyonline.comnih.gov this compound is a potent hERG blocker, with an IC50 value significantly lower than its EC50 for 5-HT4 agonism. abcam.commedchemexpress.com
Molecular and computational studies have identified the key structural features of this compound responsible for hERG binding. The interaction involves hydrophobic and aromatic residues in the hERG channel's inner cavity, specifically Y652 and F656, and potentially F557. nih.govfrontiersin.orgunivie.ac.at The long alkyl chain of this compound has been shown to form significant van-der-Waals interactions with these residues. nih.gov
This understanding has guided several key design strategies:
Modification of the Alkyl Linker: Shortening the alkyl chain connecting the piperidine and fluorophenyl rings is a primary strategy to reduce van-der-Waals interactions within the hERG channel pore, thereby decreasing binding affinity. nih.gov
Altering Terminal Ring Structures: Modifications to the terminal rings (the fluorophenyl and benzamide groups) can disrupt the key interactions with aromatic residues like Y652 and F656 that are essential for high-affinity hERG blockade. nih.govfrontiersin.org
Introduction of Polar or Charged Groups: Incorporating molecules with a negative charge can reduce binding affinity to the potassium ion channel. researchgate.net
These rational design approaches have led to the synthesis of novel analogues with significantly improved safety profiles, demonstrating high 5-HT4 receptor affinity with little to no hERG channel inhibition. nih.govresearchgate.net
| Compound | 5-HT4 Receptor Affinity | hERG Channel Affinity (IC50) | Reference |
|---|---|---|---|
| This compound | EC50 = 140 nM | 9.4 nM | medchemexpress.com |
| Compound 28b (analogue) | IC50 = 0.067 µM | > 10 µM | researchgate.net |
Comparison with Related Gastrokinetic Agents (e.g., Metoclopramide)
A comparative analysis of this compound and metoclopramide, another benzamide derivative, highlights the critical role of specific structural features in determining their pharmacological profiles. While both molecules share a substituted benzamide core, their distinct side chains and receptor affinities lead to significant differences in their mechanisms of action and clinical effects.
This compound's primary mechanism of action is the agonism of serotonin (B10506) 5-HT4 receptors in the myenteric plexus, which enhances acetylcholine release and stimulates gastrointestinal motility. drugbank.com In contrast, metoclopramide's prokinetic effects are largely attributed to its antagonism of dopamine (B1211576) D2 receptors, although it also exhibits weak 5-HT4 receptor agonism. merckvetmanual.commedicaldialogues.in This fundamental difference in receptor interaction is a direct consequence of their molecular structures.
Studies have shown that this compound is a more potent and broader-acting prokinetic agent than metoclopramide, stimulating motility throughout the esophagus, stomach, small intestine, and colon. msdvetmanual.com Metoclopramide's effects are more pronounced in the upper gastrointestinal tract. merckvetmanual.com In a study on patients with diabetic gastroparesis, a 10 mg intravenous dose of this compound resulted in significantly faster gastric emptying than a 10 mg intravenous dose of metoclopramide. nih.gov
A key differentiator from a clinical and safety perspective is this compound's lack of significant dopamine D2 receptor antagonism. nih.gov This structural attribute means it does not readily cross the blood-brain barrier and is largely devoid of the central nervous system side effects, such as extrapyramidal symptoms (e.g., dystonia, akathisia), that can be associated with metoclopramide. canine-megaesophagus.comvin.comnih.govresearchgate.net While rare instances of extrapyramidal symptoms have been reported with this compound, the incidence is significantly lower than with metoclopramide. drugs.com
The following table summarizes the key pharmacological and clinical differences between this compound and metoclopramide, stemming from their distinct molecular structures.
| Feature | This compound | Metoclopramide |
|---|---|---|
| Primary Mechanism of Action | Serotonin 5-HT4 Receptor Agonist | Dopamine D2 Receptor Antagonist |
| Dopamine D2 Receptor Affinity | Low / Insignificant | High |
| Site of Action | Entire GI Tract (Esophagus, Stomach, Small & Large Intestine) | Primarily Upper GI Tract |
| Prokinetic Potency | Higher | Lower |
| Risk of Extrapyramidal Symptoms | Very Low | Present |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Bioavailability Relationship (QSBAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Bioavailability Relationship (QSBAR) models are computational tools that seek to establish a mathematical correlation between the chemical structure of a compound and its biological activity or bioavailability, respectively. These models are instrumental in rational drug design, allowing for the prediction of a molecule's properties before its synthesis.
For this compound and its analogues, which are 5-HT4 receptor agonists, 3D-QSAR studies have been particularly insightful. These studies have helped to elucidate the key structural features required for potent and selective agonism at the 5-HT4 receptor. While specific QSAR models for this compound itself are not extensively detailed in publicly available literature, studies on broader classes of 5-HT4 agonists, including benzamides, provide valuable insights.
A 3D-QSAR study on a series of 5-HT4 receptor partial agonists identified several key molecular fields that influence activity. These fields, which represent the steric, electrostatic, and hydrophobic properties of the molecules, can be mapped to understand how different substituents on the benzamide and piperidine rings contribute to receptor binding and activation. Such models can predict the biological activity of novel analogues with a high degree of accuracy, guiding the synthesis of more potent and selective compounds.
The general findings from such QSAR studies on benzamide-type 5-HT4 agonists indicate that:
The substituted benzamide ring is crucial for anchoring the molecule in the receptor's binding pocket. The nature and position of substituents on this ring can significantly impact affinity and efficacy.
The basic nitrogen atom in the piperidine ring is essential for interaction with key amino acid residues in the 5-HT4 receptor.
Information on QSBAR models specifically for this compound is limited. However, the bioavailability of a drug is influenced by a variety of physicochemical properties, which are in turn determined by its molecular structure. These properties include lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. Computational models can be developed to correlate these molecular descriptors with pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME). For a molecule like this compound, a QSBAR model would aim to predict its oral bioavailability based on its structural features, potentially guiding the design of analogues with improved pharmacokinetic profiles.
The table below illustrates the types of molecular descriptors that would be considered in a hypothetical QSAR/QSBAR model for a series of this compound analogues.
| Analogue | Modification | Key Descriptor(s) | Predicted Activity/Bioavailability Change |
|---|---|---|---|
| Analogue 1 | Increased lipophilicity of the piperidine side chain | LogP | Potentially increased membrane permeability, but may also increase metabolic clearance. |
| Analogue 2 | Addition of a polar group to the benzamide ring | Polar Surface Area (PSA) | May decrease cell membrane penetration, potentially lowering bioavailability. |
| Analogue 3 | Alteration of the stereochemistry at the piperidine ring | 3D Conformational Descriptors | Could significantly impact receptor binding affinity and efficacy. |
| Analogue 4 | Introduction of a metabolically labile group | Metabolic Stability Descriptors | Likely to decrease bioavailability due to rapid first-pass metabolism. |
These computational approaches, while not replacing experimental testing, provide a powerful framework for understanding the complex interplay between a molecule's structure and its biological function, accelerating the discovery and development of new therapeutic agents.
Advanced Methodologies and Models in Cisapride Research
In Vitro Experimental Models
In vitro models provide a controlled environment to investigate the direct cellular and molecular actions of cisapride, free from the complexities of a whole biological system.
Isolated organ bath preparations are a cornerstone of in vitro gastrointestinal pharmacology, allowing for the direct measurement of muscle contractility and neural responses in isolated segments of the digestive tract. Studies using tissues from guinea pigs have been particularly revealing.
In preparations of the guinea pig ileum, this compound has been shown to enhance the efficiency of propulsion. nih.gov This effect is observed at concentrations ranging from 100 nM to 3 µM. nih.gov However, at higher concentrations (e.g., 6 to 10 µM), a depressive action on propulsive activity is noted. nih.gov The mechanism for this enhanced motility appears to be the facilitation of cholinergic transmission within the myenteric plexus. nih.govnih.gov This is supported by findings that the stimulatory effects of this compound on gastric peristaltic waves and antroduodenal coordination can be prevented by the administration of atropine (B194438) or tetrodotoxin (B1210768). nih.gov Further studies on isolated muscle strips from the guinea pig antrum, ileum, and colon showed that this compound elicited a dose-related enhancement of activity at concentrations of 4, 40, and 400 nM, with inhibition occurring at a higher dose of 4 µM. nih.gov This bell-shaped dose-response curve suggests a complex mechanism, possibly involving high-affinity stimulatory sites and low-affinity inhibitory sites. nih.gov Interestingly, in these muscle strip preparations, the stimulatory effects were not significantly inhibited by atropine or tetrodotoxin, suggesting a potential direct action on the smooth muscle itself. nih.gov
| Tissue Preparation | This compound Concentration | Observed Effect |
|---|---|---|
| Guinea Pig Ileum Segments | 100 nM - 3 µM | Enhanced propulsive efficiency. nih.gov |
| Guinea Pig Ileum Segments | 6 µM - 10 µM | Depressant action on propulsive activity. nih.gov |
| Guinea Pig Gastroduodenal Preparation | 100 nM - 1 µM | Antagonized induced gastric relaxation; enhanced gastric peristaltic waves. nih.gov |
| Guinea Pig Antrum, Ileum, Colon Muscle Strips | 4 nM - 400 nM | Dose-related enhancement of baseline activity and contraction. nih.gov |
| Guinea Pig Antrum, Ileum, Colon Muscle Strips | 4 µM | Inhibition of activity. nih.gov |
The use of specific cell lines engineered to express particular receptors or ion channels is a powerful tool for dissecting the molecular targets of a drug. Human Embryonic Kidney 293 (HEK293) cells are frequently used for this purpose, particularly in studying the interaction of this compound with the human Ether-à-go-go-Related Gene (hERG) potassium channel. physiology.orgnih.gov
Studies employing the whole-cell patch-clamp technique on HEK293 cells stably expressing hERG channels have demonstrated that this compound is a potent blocker of this channel. physiology.orgnih.gov This blockade is dose-dependent, with a reported half-maximal inhibitory concentration (IC50) of 6.5 nM at 22°C. physiology.orgnih.gov Another study reported a similar high-affinity block with an IC50 value of 44.5 nmol/l when measuring tail currents, which increased to 6.70 nmol/l when measured at the end of prolonged depolarizing steps. nih.gov The onset of the block requires channel activation, indicating that this compound likely binds to the open or inactivated states of the channel. physiology.orgnih.govdrugbank.com Furthermore, the block is voltage-dependent; it is more pronounced at more positive membrane potentials. physiology.orgnih.gov For example, at a concentration of 10 nM, this compound reduced the hERG tail-current amplitude by 5% at -20 mV, but by 45% at +20 mV. physiology.orgnih.govdrugbank.com At 100 nM, these reductions were 66% and 90%, respectively. physiology.orgnih.govdrugbank.com
| Parameter | Finding |
|---|---|
| Cell Line | HEK293 cells stably expressing hERG channels. physiology.orgnih.gov |
| Methodology | Whole-cell patch-clamp recording. physiology.orgnih.gov |
| IC50 | 6.5 nM at 22°C. physiology.orgnih.gov |
| Mechanism of Block | Requires channel activation (open/inactivated state blockage). physiology.orgnih.govdrugbank.com |
| Voltage Dependence | Block is more pronounced at more positive voltages. physiology.orgnih.gov |
| Example of Voltage-Dependent Block | At 10 nM, 5% block at -20 mV vs. 45% block at +20 mV. physiology.orgnih.gov |
| At 100 nM, 66% block at -20 mV vs. 90% block at +20 mV. physiology.orgnih.gov |
Hepatic microsomal systems are subcellular fractions prepared from the endoplasmic reticulum of liver cells. milecell-bio.com They contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an excellent model for studying the metabolic fate of xenobiotics like this compound. milecell-bio.comspringernature.com
Studies using human liver microsomes (HLMs) have established that this compound is extensively metabolized. nih.gov The primary metabolic pathway is oxidative N-dealkylation at the piperidine (B6355638) nitrogen, which results in the formation of the major metabolite, northis compound (B1231896). nih.govnih.gov Aromatic hydroxylation is another, less prominent metabolic route. nih.gov Kinetic analyses in HLMs have determined the mean apparent Michaelis-Menten constant (Km) for this compound metabolism to be approximately 8.6 µM. nih.govnih.gov The formation rate of northis compound has been shown to be highly variable among HLM samples from different individuals and correlates strongly with the activity of CYP3A. nih.gov
| Parameter | Finding |
|---|---|
| Primary Metabolic Pathway | Oxidative N-dealkylation. nih.govnih.gov |
| Major Metabolite | Northis compound. nih.govnih.gov |
| Secondary Metabolic Pathway | Aromatic hydroxylation. nih.govnih.gov |
| Primary Enzyme System | Cytochrome P450 (CYP). nih.govnih.gov |
| Mean Apparent Km | 8.6 ± 3.5 µM. nih.govnih.gov |
| Vmax | 523 ± 330 pmol/mg/min. nih.gov |
To identify the specific CYP isozymes responsible for a drug's metabolism, researchers use recombinant enzyme systems. criver.com These systems involve individual human CYP enzymes expressed in a cellular system (like insect cells or bacteria), allowing for the unambiguous determination of which enzyme metabolizes the compound. criver.com
| Recombinant CYP Enzyme | Metabolic Reaction | Relative Contribution/Finding |
|---|---|---|
| CYP3A4 | N-dealkylation (to Northis compound) | Major enzyme; highest rate of formation. nih.govnih.gov |
| CYP3A4 | Hydroxylation (to 4-fluoro-2-hydroxythis compound) | Catalyzes this reaction. nih.gov |
| CYP2A6 | N-dealkylation (to Northis compound) | Minor contribution. nih.govnih.gov |
| CYP2C8 | Hydroxylation (to 3-fluoro-4-hydroxythis compound) | Mainly catalyzes this specific hydroxylation. nih.gov |
| CYP2B6 | N-dealkylation (to Northis compound) | Minor contribution. nih.gov |
In Vivo Animal Research Models
In vivo models are crucial for understanding how a compound behaves in a complete, living organism, providing insights into its pharmacokinetics and integrated physiological effects.
The dog has been used extensively as an in vivo model to study the prokinetic effects of this compound. These studies often involve conscious dogs surgically fitted with force transducers on various parts of the gastrointestinal tract to measure muscle contractions or with cannulas to measure gastric emptying.
In these canine models, this compound has been shown to enhance the amplitude and coordination of antral, pyloric, and duodenal contractions. nih.gov This leads to a significant acceleration of gastric emptying for both liquid and solid meals, an effect that is particularly pronounced in models where gastric emptying has been experimentally delayed. nih.govvin.com For instance, this compound can counteract the delayed gastric emptying induced by agents like oleic acid or clonidine. nih.govnih.gov The mechanism of action in vivo is consistent with in vitro findings, pointing to the facilitation of cholinergic neurotransmission, as the effects can be prevented by atropine. nih.gov Beyond the stomach and duodenum, this compound also stimulates jejunal and colonic motility, demonstrating a broad prokinetic effect throughout the gastrointestinal tract. vin.com
| Canine Model Feature | Parameter Measured | Observed Effect of this compound |
|---|---|---|
| Conscious dogs with force transducers | Antral, pyloric, and duodenal contractions | Enhanced amplitude and coordination of contractions. nih.gov |
| Dogs with gastric/duodenal cannula | Gastric emptying of liquid and solid meals | Accelerated gastric emptying, especially when delayed. nih.gov |
| Dogs with clonidine-induced gastroparesis | Gastric emptying and muscle contractility | Restored liquid and partially restored solid gastric emptying. nih.gov |
| Fasting dogs with electrodes | Jejunal spike burst migration | Stimulated jejunal motility. vin.com |
| General | Antropyloroduodenal coordination | Enhanced coordination. vin.com |
Rodent Models for Metabolism and Pharmacological Screening
Rodent models have been instrumental in the preclinical evaluation of this compound, particularly for elucidating its metabolic pathways and for initial pharmacological screening of its prokinetic effects. While larger animal models are often used to study gastrointestinal motility, rodent studies provide foundational data on drug disposition and mechanism of action.
In mice, this compound has been shown to counteract opioid-induced delays in gastrointestinal transit time, highlighting its potential to ameliorate opioid-induced bowel dysfunction. nih.gov Studies in rabbits have also been conducted to investigate the effects of this compound on gastrointestinal transit, although some studies suggest that at certain dosages, it may not significantly alter transit time or ameliorate buprenorphine-induced hypomotility in this species. nih.govcornell.edu Further research in rabbits using ex-vivo intestinal preparations has demonstrated that this compound can improve contractility in the ileum of both newborn and adult animals. nih.gov
These models are crucial for early-stage investigations into the efficacy and metabolic profile of this compound and its analogs. The following table summarizes key findings from rodent models in this compound research.
Interactive Data Table: this compound Research in Rodent Models
| Model Organism | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Mice | Pharmacological Screening (Opioid-induced hypomotility) | This compound reversed morphine-induced delayed gastrointestinal transit time. | nih.gov |
| Rabbits | Pharmacological Screening (Opioid-induced hypomotility) | Co-administration of this compound did not significantly ameliorate buprenorphine-induced reductions in gastrointestinal transit, fecal output, or food and water intake. | nih.govcornell.edu |
| Rabbits | Pharmacological Screening (Ex-vivo contractility) | This compound improved contractility in isolated ileum preparations from both newborn and adult rabbits. | nih.gov |
Specialized Animal Models for Specific Gastrointestinal Conditions (e.g., Postoperative Ileus, Idiopathic Megacolon)
To investigate the therapeutic potential of this compound for specific and complex gastrointestinal disorders, researchers have employed specialized animal models that mimic human and veterinary clinical conditions. These models are invaluable for understanding the drug's efficacy in disease states.
Postoperative Ileus (POI): Equine models have been particularly important in studying POI, a common complication following abdominal surgery in horses. In ponies with experimentally induced POI, this compound was effective in restoring electrical and mechanical gastrointestinal activity, improving coordination between the stomach and small intestine, and normalizing transit time. nih.gov Clinical trials in horses undergoing colic surgery have also suggested that this compound can reduce the incidence of POI and accelerate the restoration of gut motility. tandfonline.comtandfonline.com These studies often involve the use of chronically implanted electromechanical transducers to monitor gut activity. madbarn.com
Idiopathic Megacolon: Feline models of idiopathic megacolon, a condition characterized by a severely dilated and hypomotile colon, have been used to evaluate the effects of this compound. In cats with this condition, this compound has been shown to stimulate contractions of both ascending and descending colonic smooth muscle. nih.gov These contractions were found to be largely dependent on the influx of extracellular calcium and only partially on enteric cholinergic nerves. nih.gov This research provides a mechanistic basis for the clinical use of this compound in treating feline megacolon. researchgate.netcornell.edu
The following table summarizes the application of specialized animal models in this compound research.
Interactive Data Table: this compound in Specialized Animal Models
| Animal Model | Condition Modeled | Key Findings | Reference(s) |
|---|---|---|---|
| Ponies/Horses | Postoperative Ileus | This compound restored electrical and mechanical activity, coordination, and transit time in experimental POI. | nih.govtandfonline.com |
| Horses | Postoperative Ileus (Clinical) | This compound appeared to reduce the incidence of POI and accelerate the restoration of bowel motility after colic surgery. | tandfonline.com |
Electrophysiological Techniques
Patch-Clamp Assays for Ion Channel Characterization
Patch-clamp electrophysiology has been a critical tool in characterizing the molecular interactions of this compound with various ion channels, particularly those in the heart. These studies have been essential in understanding the mechanisms underlying the drug's proarrhythmic potential.
The primary focus of patch-clamp research on this compound has been its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes. nih.govphysiology.orgphysiology.orgnih.gov Inhibition of the hERG channel by this compound prolongs the cardiac action potential, which can lead to QT interval prolongation on the electrocardiogram and an increased risk of life-threatening arrhythmias like Torsades de Pointes. nih.govnih.govresearchgate.net
Studies using whole-cell patch-clamp techniques on cells stably expressing hERG channels (such as HEK293 or CHO-K1 cells) have demonstrated that this compound is a potent blocker of this channel, with IC50 values in the low nanomolar range. nih.govphysiology.orgphysiology.orgnih.govnih.gov The block is dose-dependent, voltage-dependent, and requires channel activation, indicating that this compound likely binds to the open or inactivated states of the channel. nih.govphysiology.orgphysiology.orgnih.gov Furthermore, the potency of this compound for the hERG channel has been shown to be comparable to that of other known hERG blockers like dofetilide (B1670870) and terfenadine (B1681261). nih.gov In contrast, this compound is a much weaker inhibitor of other cardiac potassium channels, such as Kv1.5. nih.gov
The following table presents a summary of key findings from patch-clamp assays investigating the effects of this compound on the hERG channel.
Interactive Data Table: Patch-Clamp Assay Findings for this compound on hERG Channels
| Parameter | Finding | Cell Line | Reference(s) |
|---|---|---|---|
| IC50 | 6.5 nM (at 22°C) | HEK293 | nih.govphysiology.orgphysiology.org |
| IC50 | 44.5 nM (tail currents at -40 mV) | Mammalian cells | nih.gov |
| IC50 | 6.70 nM (at end of 20s depolarizing steps to +20 mV) | Mammalian cells | nih.gov |
| IC50 | 16.4 nM (at 20-22°C) / 23.6 nM (at 37°C) | CHO-K1 | nih.gov |
| IC50 | 9 nM (for IKr) | Rabbit Cardiomyocytes | nih.govresearchgate.net |
| Mechanism of Block | Dose-dependent, voltage-dependent, requires channel activation (open/inactivated state binding). | HEK293, CHO-K1 | nih.govphysiology.orgphysiology.orgnih.gov |
| Comparative Potency | Similar to dofetilide (IC50 = 15.3 nM) and terfenadine (IC50 = 56.0 nM). | Mammalian cells | nih.gov |
Microelectrode Recording for Myoelectric Activity
Microelectrode recording techniques have been employed to investigate the in-vivo effects of this compound on the myoelectric activity of the gastrointestinal tract. This methodology allows for the direct measurement of electrical signals from the smooth muscle of the gut, providing insights into the drug's influence on motility patterns.
Studies in conscious miniature pigs with electrodes implanted in the stomach and various intestinal segments have shown that intravenous this compound can induce a delayed and sustained increase in antral myoelectrical activity. nih.gov The jejunum and cecum also exhibited increased myoelectrical activity at higher doses. nih.gov
In dogs, microelectrode recordings have been used to assess the impact of this compound on the antropyloroduodenal region. These studies have demonstrated that this compound can overcome the inhibitory effects of intraduodenal lipids on antral motility and stimulate both antral and duodenal motor activity. nih.gov Furthermore, this compound was found to inhibit antral tachygastria, a form of gastric dysrhythmia. nih.gov These findings suggest that this compound's prokinetic effects are, in part, mediated by its ability to modulate the underlying myoelectric patterns of the gastrointestinal tract.
The following table summarizes findings from microelectrode recording studies of this compound.
Interactive Data Table: Effects of this compound on Gastrointestinal Myoelectric Activity
| Animal Model | Gastrointestinal Region | Key Findings | Reference(s) |
|---|---|---|---|
| Miniature Pig | Antrum, Duodenum, Jejunum, Ileum, Cecum | Induced a delayed and sustained increase in antral myoelectrical activity; increased jejunal and cecal activity at higher doses. | nih.gov |
Computational and Systems Pharmacology Approaches
Biophysically Detailed Cardiac Electrophysiology Models
In recent years, computational modeling and systems pharmacology have emerged as powerful tools to investigate the complex interactions between drugs and biological systems. Biophysically detailed cardiac electrophysiology models, in particular, have been utilized to simulate the effects of this compound on the heart and to better understand its proarrhythmic risk.
These in-silico models incorporate mathematical descriptions of various ion channels and their kinetics to reconstruct the cardiac action potential. By modifying the parameters of these models to reflect the known inhibitory effects of this compound on specific ion currents (primarily IKr), researchers can simulate the drug's impact on action potential duration, repolarization, and the electrocardiogram. oup.com
These computational approaches represent a significant advancement in safety pharmacology, offering a platform to predict the cardiotoxicity of new chemical entities and to gain a more mechanistic understanding of drug-induced arrhythmias. researchgate.netahajournals.orgnih.govbiorxiv.org
Predictive Modeling for Pharmacokinetic Interactions
Predictive modeling plays a crucial role in anticipating and understanding the pharmacokinetic interactions of this compound, particularly its metabolism and potential for drug-drug interactions (DDIs). These in silico approaches, including physiologically based pharmacokinetic (PBPK) modeling and quantitative structure-activity relationship (QSAR) models, are instrumental in drug development and regulatory assessment. jocpr.comresearchgate.netpharmajen.com
PBPK models integrate data on the drug's physicochemical properties with physiological and anatomical information to simulate its absorption, distribution, metabolism, and excretion (ADME) in the body. frontiersin.orgbohrium.com For this compound, which is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, PBPK modeling is particularly valuable for predicting how co-administered drugs that inhibit or induce this enzyme will affect this compound's plasma concentrations. nih.govnih.gov
Key Applications of Predictive Modeling for this compound's Pharmacokinetic Interactions:
DDI Prediction: PBPK models can simulate the impact of CYP3A4 inhibitors (e.g., ketoconazole (B1673606), erythromycin) and inducers on this compound's pharmacokinetics. nih.govfrontiersin.org These simulations help to quantify the potential increase in this compound exposure, which is critical for assessing the risk of adverse effects.
Virtual Population Simulations: These models allow for the simulation of this compound's pharmacokinetics in diverse virtual patient populations, considering factors like age, genetics, and disease states that can influence drug metabolism.
Regulatory Decision-Making: In silico modeling is increasingly used in regulatory submissions to support dosing recommendations and to justify the absence of dedicated clinical DDI studies. jocpr.com
Research Findings from Predictive Modeling Studies:
A study utilizing a one-compartment model with first-order absorption and elimination satisfactorily described the pharmacokinetics of this compound in infants. The clearance of this compound was found to be linearly related to body weight. nih.gov The typical population values for clearance (CL/F), volume of distribution (V/F), and the absorption rate constant (Ka) were determined to be 0.538 L/h/kg, 21.9 L, and 2.58 h⁻¹, respectively. nih.gov
Another key aspect of predictive modeling is its application in understanding complex DDIs involving multiple drugs and metabolic pathways. manchester.ac.uk By integrating in vitro data into these models, a "bottom-up" approach known as in vitro-in vivo extrapolation (IVIVE) can be used to predict pharmacokinetic parameters and DDIs. bohrium.commanchester.ac.uk
Table 1: Population Pharmacokinetic Parameters of this compound in Infants
| Parameter | Typical Value | Interindividual Variability (CV%) |
|---|---|---|
| Clearance (CL/F) | 0.538 L/h/kg | 34.4% |
| Volume of Distribution (V/F) | 21.9 L | 84.3% |
| Absorption Rate Constant (Ka) | 2.58 h⁻¹ | Not reported |
Data from a study on infants with gastro-oesophageal reflux disease. nih.gov
Molecular Docking and Dynamics Simulations for Receptor Binding
Molecular docking and dynamics simulations are powerful computational techniques used to investigate the binding of this compound to its target receptors and off-target channels at an atomic level. These methods provide insights into the structural basis of drug-receptor interactions, which is crucial for understanding efficacy and potential toxicity.
Molecular Docking:
Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor to form a stable complex. researchgate.net This technique is instrumental in identifying key amino acid residues involved in the binding interaction. For this compound, a significant area of research has been its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, an off-target interaction linked to cardiac arrhythmias. nih.govnih.gov
Research Findings from Molecular Docking Studies:
Docking studies have identified key residues within the hERG channel's central cavity that are crucial for this compound binding. Mutations of specific residues, such as Threonine623, Serine624, Tyrosine652, and Phenylalanine656, to Alanine have been shown to reduce the channel's sensitivity to this compound. nih.gov
In silico studies have been conducted to design this compound analogues with reduced hERG blocking affinity while maintaining their pharmacological activity. nih.gov By modifying the linker between chemical groups in the this compound molecule, researchers were able to decrease the docking score in the hERG1 central cavity. For instance, reducing the number of -CH₂ groups from three to one significantly lowered the docking score. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic view of the drug-receptor complex over time, allowing researchers to study the conformational changes and stability of the binding interaction. These simulations complement the static picture provided by molecular docking.
Research Findings from Molecular Dynamics Simulations:
MD simulations have been used to refine the binding modes of this compound within the hERG channel, providing a more accurate representation of the drug-channel interaction. researchgate.net
These simulations can help explain the state-dependent nature of hERG channel block by different drugs, differentiating between safe and harmful hERG blockers. researchgate.net
By analyzing the interactions between this compound and the receptor, researchers can identify key functional groups on the drug molecule that are responsible for both its therapeutic activity and its off-target effects. nih.gov
Table 2: Effect of Mutations on hERG Channel Sensitivity to this compound
| Mutation | Effect on this compound Block |
|---|---|
| T623A | Reduced sensitivity |
| S624A | Reduced sensitivity |
| Y652A | Reduced sensitivity |
| F656A | Reduced sensitivity |
| V625A | Normal sensitivity |
| G648A | Normal sensitivity |
Data from site-directed mutagenesis studies. nih.gov
常见问题
Basic Research Questions
Q. What experimental models (in vitro vs. in vivo) are most appropriate for studying Cisapride’s prokinetic mechanisms?
- Methodological Answer : Begin with in vitro assays (e.g., isolated guinea pig ileum ) to assess receptor binding affinity (5-HT₄ agonism) and dose-response relationships. Validate findings using in vivo models like canine gastric motility studies, ensuring alignment with pharmacokinetic parameters (e.g., bioavailability, half-life). Discrepancies between models should be analyzed via Bland-Altman plots or regression analysis to quantify translational relevance .
Q. How can researchers standardize protocols for this compound’s cardiac risk assessment across preclinical studies?
- Methodological Answer : Adopt the hERG channel inhibition assay (IC₅₀ values) as a baseline . Supplement with telemetry in conscious animals (e.g., dogs) to monitor QT prolongation under varying metabolic conditions. Use the ICH S7B guidelines for harmonizing data collection, ensuring cross-study comparability via standardized reporting of voltage-clamp parameters and statistical power calculations .
Q. What are the key considerations for designing dose-ranging studies of this compound in rodent models?
- Methodological Answer : Use a factorial design to test multiple doses (e.g., 0.1–10 mg/kg) and administration routes (oral vs. intravenous). Include positive controls (e.g., metoclopramide) and negative controls (vehicle-only). Apply ANOVA with post-hoc Tukey tests to compare gastric emptying rates across groups, adjusting for inter-subject variability using mixed-effects models .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in pediatric populations be systematically resolved?
- Methodological Answer : Conduct a meta-analysis with PRISMA guidelines to aggregate randomized controlled trials (RCTs). Use subgroup analysis to stratify by age, comorbidities (e.g., gastroesophageal reflux disease), and CYP3A4 polymorphism status. Quantify heterogeneity via I² statistics and address publication bias using funnel plots . If contradictions persist, propose a consensus Delphi method with pediatric pharmacologists to refine inclusion criteria for future RCTs .
Q. What computational strategies are effective for predicting this compound-drug interactions (DDIs) mediated by CYP3A4 inhibition?
- Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) with in vitro-in vivo extrapolation (IVIVE). Parameterize models using hepatic microsomal data (CYP3A4 Km and Vmax) and simulate DDIs under co-administration scenarios (e.g., erythromycin). Validate predictions against clinical DDI studies using ROC curve analysis to assess sensitivity/specificity .
Q. How can researchers optimize this compound’s therapeutic window using novel drug delivery systems (e.g., nanoparticles)?
- Methodological Answer : Employ a quality-by-design (QbD) framework to test polymeric nanoparticles (e.g., PLGA) for sustained release. Use response surface methodology (RSM) to optimize particle size, encapsulation efficiency, and burst release. Validate in vivo using pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with both prokinetic efficacy (via MRI-based gastric motility) and hERG inhibition thresholds .
Contradiction Analysis & Reproducibility
Q. What statistical approaches address variability in this compound’s prokinetic effects across species?
- Methodological Answer : Apply meta-regression to analyze species-specific covariates (e.g., gastric pH, CYP3A4 expression levels). Use random-effects models to account for between-study variance. For irreproducible findings, conduct sensitivity analyses excluding outliers and report standardized effect sizes (Cohen’s d) with 95% confidence intervals .
Q. How can researchers ensure reproducibility in this compound studies given historical discrepancies in cardiac safety data?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw electrophysiology data (e.g., hERG patch-clamp recordings) in repositories like Zenodo with detailed metadata (voltage protocols, temperature). Use electronic lab notebooks (ELNs) to document experimental conditions, enabling independent replication .
Ethical & Regulatory Considerations
Q. What frameworks guide ethical preclinical testing of this compound analogs with reduced cardiac risk?
- Methodological Answer : Follow the ARRIVE 2.0 guidelines for animal studies, emphasizing sample size justification, randomization, and blinded outcome assessment. For analogs, perform safety pharmacology core battery tests (ICH S7A/B) and submit data to regulatory agencies (e.g., EMA) for parallel scientific advice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
